5-tert-butyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride
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Overview
Description
5-tert-butyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride is a chemical compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a sulfonyl chloride group, which makes it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride typically involves the reaction of 5-tert-butyl-4-methyl-4H-1,2,4-triazole-3-thiol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
5-tert-butyl-4-methyl-4H-1,2,4-triazole-3-thiol+Chlorosulfonic acid→5-tert-butyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
5-tert-butyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products
Sulfonamides: Formed by the reaction with amines
Sulfonates: Formed by the reaction with alcohols
Sulfonothioates: Formed by the reaction with thiols
Scientific Research Applications
5-tert-butyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in the development of new drugs, particularly as enzyme inhibitors.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-tert-butyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to the modification of their structure and function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used in the reactions.
Comparison with Similar Compounds
Similar Compounds
- 5-tert-butyl-4-methyl-4H-1,2,4-triazole-3-thiol
- 5-tert-butyl-4-methyl-4H-1,2,4-triazole-3-sulfonic acid
- 4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride
Uniqueness
5-tert-butyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride is unique due to the presence of both the tert-butyl and sulfonyl chloride groups
Biological Activity
5-tert-butyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride is a synthetic compound belonging to the triazole class, characterized by its unique sulfonyl chloride group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and agricultural applications. This article reviews the biological activities associated with this compound, supported by relevant data tables and research findings.
The molecular formula of this compound is C7H12ClN3O2S with a molecular weight of 237.71 g/mol. The presence of the sulfonyl chloride group enhances its reactivity, allowing it to participate in various chemical reactions that modify biological molecules.
Property | Value |
---|---|
Molecular Formula | C7H12ClN3O2S |
Molecular Weight | 237.71 g/mol |
IUPAC Name | 5-tert-butyl-4-methyl-1,2,4-triazole-3-sulfonyl chloride |
InChI | InChI=1S/C7H12ClN3O2S/c1-7(2,3)5-9-10-6(11(5)4)14(8,12)13/h1-4H3 |
The biological activity of this compound primarily arises from the reactivity of its sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function. Such interactions are crucial in enzyme inhibition and modification of protein interactions.
Antimicrobial Activity
Research has indicated that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate potent activity against various bacterial strains and fungi. The mechanism often involves interference with nucleic acid synthesis or disruption of cell wall integrity.
Anticancer Potential
Triazoles have been explored for their anticancer properties. The structural features of 5-tert-butyl-4-methyl-4H-1,2,4-triazole derivatives suggest potential efficacy in targeting cancer cells through various mechanisms such as apoptosis induction and inhibition of tumor growth factors. For example, certain derivatives have shown IC50 values comparable to established chemotherapeutics.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. This activity is particularly relevant in the context of drug design where enzyme inhibitors can serve as therapeutic agents against diseases like cancer and diabetes.
Case Studies
- Antimicrobial Efficacy : A study reported that derivatives of triazoles exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The compound's structure allows it to interact effectively with bacterial enzymes, leading to inhibition of growth.
- Anticancer Activity : Research involving molecular docking studies highlighted that certain triazole derivatives could bind effectively to targets within cancer cells, demonstrating potential for development as anticancer drugs.
- Enzyme Interaction : Investigations into the enzyme inhibitory effects revealed that 5-tert-butyl-4-methyl-4H-1,2,4-triazole derivatives could inhibit key metabolic enzymes involved in cancer proliferation.
Properties
Molecular Formula |
C7H12ClN3O2S |
---|---|
Molecular Weight |
237.71 g/mol |
IUPAC Name |
5-tert-butyl-4-methyl-1,2,4-triazole-3-sulfonyl chloride |
InChI |
InChI=1S/C7H12ClN3O2S/c1-7(2,3)5-9-10-6(11(5)4)14(8,12)13/h1-4H3 |
InChI Key |
FAMFSFGJHZLGPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN=C(N1C)S(=O)(=O)Cl |
Origin of Product |
United States |
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